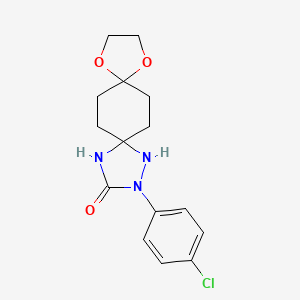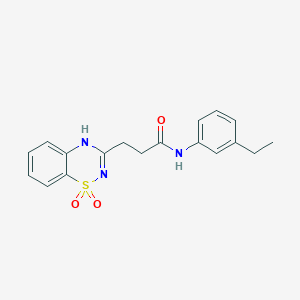
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate, also known as MIPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MIPTC has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, similar in structure to "(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate," highlighted pronounced anti-proliferative activity and tumor cell selectivity. These compounds showed mid-nanomolar range activity with significant selectivity towards specific tumor cell types, including T-lymphoma, prostate, kidney, and liver tumor cells, without affecting other types like B-lymphoma and cervix carcinoma cells (Thomas et al., 2017).
Antimicrobial and Antioxidant Properties
Another research focused on the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which exhibited excellent antibacterial and antifungal activities. Additionally, some derivatives showed significant antioxidant potential, indicating their potential as pharmaceutical agents (Raghavendra et al., 2016).
Synthetic Methodologies
Research into synthetic methodologies involving thiophene derivatives, closely related to the compound , has led to the development of new synthetic routes. For instance, the preparation of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization offers new pathways for creating diverse and functionalized molecules (Serebryannikova et al., 2019).
Materials Science
Compounds based on thiophene cores, like 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene, have been reported for use in perovskite solar cells as hole-transporting materials. This application underscores the potential of thiophene derivatives in improving the efficiency of solar devices, demonstrating up to 15.4% power conversion efficiencies (Li et al., 2014).
Corrosion Inhibition
Thiazole-based pyridine derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic conditions. Such compounds, including variants of the base structure of "this compound," have shown effectiveness in protecting steel surfaces, indicating their utility in industrial applications (Chaitra et al., 2016).
Eigenschaften
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-19-13-6-4-11(5-7-13)14-9-12(17-21-14)10-20-16(18)15-3-2-8-22-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJPSCKBDNHFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2724946.png)

![6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2724950.png)
![7,8-dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2724952.png)
![ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2724953.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2724958.png)
![6-ethyl-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2724959.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2724960.png)
![N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2724963.png)

![Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2724966.png)
![[(2,3-dihydro-1H-inden-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2724968.png)